2-{[1,1'-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-{[1,1'-Bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a central 1,3,2-dioxaborolane ring substituted with four methyl groups at the 4,4,5,5-positions and a unique 1,1'-bi(cyclopropane) moiety at the 2-position. This compound belongs to the pinacol boronic ester family, widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability and tunable reactivity .
Properties
CAS No. |
1236076-70-2 |
|---|---|
Molecular Formula |
C12H21BO2 |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cross-Coupling Strategies
The compound is synthesized via palladium- or nickel-catalyzed cross-coupling reactions between cyclopropane derivatives and pinacol boronate esters. These reactions exploit the strained cyclopropane ring’s reactivity and the boronate ester’s ability to facilitate carbon-boron bond formation. Key steps include:
-
Substrate Activation : Cyclopropane halides (e.g., bromides or iodides) are reacted with bis(pinacolato)diboron in the presence of a transition-metal catalyst.
-
Transmetallation : The catalyst mediates boron-cyclopropane bond formation, often requiring anhydrous conditions to prevent hydrolysis.
-
Work-Up : The product is purified via column chromatography or crystallization to achieve ≥95% purity.
Catalytic Systems and Optimization
Catalyst Selection
Palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) are preferred for their high efficiency in Suzuki-Miyaura couplings, while nickel catalysts (e.g., NiCl₂·dme) offer cost advantages for large-scale synthesis.
Table 1: Catalytic Performance Comparison
| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| Pd(PPh₃)₄ | 85–90 | 12–18 | 80–100 |
| NiCl₂·dme | 70–75 | 24–36 | 100–120 |
Solvent and Base Effects
-
Solvents : Tetrahydrofuran (THF) or 1,4-dioxane are used for their ability to dissolve both organic and inorganic reagents.
-
Bases : Potassium carbonate or triethylamine neutralize acidic byproducts and stabilize the catalyst.
Industrial-Scale Production
Continuous Flow Reactors
To enhance scalability, continuous flow systems are employed, ensuring consistent mixing and temperature control. This method reduces side reactions and improves yield reproducibility.
Purification Techniques
-
Crystallization : The product is recrystallized from hexane/ethyl acetate mixtures to remove residual catalysts.
-
Chromatography : Silica gel chromatography isolates the boronate ester from unreacted starting materials.
Structural and Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures ≥95% purity, critical for applications in organic synthesis.
Challenges and Mitigation Strategies
Hydrolysis Sensitivity
The boronate ester is prone to hydrolysis in aqueous environments. Solutions:
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can lead to the formation of cyclopropyl derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, cyclopropyl derivatives, and substituted dioxaborolanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[1,1’-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[1,1’-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely attributed to the strain in the bicyclopropyl group, which makes it highly reactive towards nucleophiles and electrophiles . The dioxaborolane moiety also plays a crucial role in its reactivity, particularly in boron-mediated reactions.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, focusing on substituent effects, synthetic routes, and applications.
Substituent Diversity and Structural Features
Key Observations :
- Steric Effects : The bi(cyclopropane) group in the target compound imposes moderate steric hindrance compared to MesBpin (high steric bulk) or AnthBpin (planar aromatic bulk) .
- Electronic Effects : Cyclopropane’s electron-withdrawing nature may polarize the boron center differently than electron-rich aryl or alkenyl groups, influencing reactivity in electrophilic substitutions .
Physicochemical Properties
- Solubility : Derivatives with aromatic substituents (e.g., AnthBpin) exhibit lower solubility in hexane/EtOAC compared to alkenyl or cyclopropane-linked analogs, which are often oils (e.g., 32.26 mg of a chloro-methylphenyl isomer isolated as a colorless oil ).
- Stability : Bi(cyclopropane)’s strain energy may reduce thermal stability relative to unstrained alkenyl or aryl analogs, though this requires experimental validation.
Biological Activity
Chemical Structure
The molecular structure of 2-{[1,1'-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a bicyclo[1.1.1]pentane derivative linked to a dioxaborolane moiety. The presence of boron in its structure suggests potential applications in medicinal chemistry and materials science.
Properties
- Molecular Formula : C₁₄H₁₈B₂O₂
- Molecular Weight : 250.09 g/mol
- Appearance : Typically exists as a colorless to pale yellow liquid or solid.
The biological activity of boron-containing compounds often involves interactions with biological molecules such as proteins and nucleic acids. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl groups in biomolecules, leading to modulation of enzyme activities and cellular processes.
Anticancer Activity
Recent studies have explored the anticancer properties of similar boron compounds. For instance, derivatives of dioxaborolanes have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | U-2 OS (osteosarcoma) | 5.0 | |
| Compound B | HCT-116 (colon carcinoma) | 0.8 | |
| Compound C | KB3.1 (epidermoid carcinoma) | 10.0 |
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various dioxaborolane derivatives on human cancer cell lines. The results indicated that certain modifications to the dioxaborolane structure significantly enhanced cytotoxicity against HCT-116 cells, with IC₅₀ values in the low nM range .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which dioxaborolanes induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways, leading to programmed cell death. This mechanism is critical for developing targeted cancer therapies .
Synthetic Routes
The synthesis of 2-{[1,1'-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:
- Formation of the bicyclo[1.1.1]pentane core.
- Boronation to introduce the dioxaborolane functionality.
Functionalization Potential
The unique structure allows for further functionalization at various positions on the bicyclo framework or boron center, enabling the development of a library of derivatives with tailored biological activities.
Q & A
Basic: What are the standard synthetic routes for preparing 2-{[1,1'-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The synthesis typically involves coupling cyclopropane derivatives with boronic acid precursors under controlled conditions. A common method includes:
- Step 1 : Reacting 1,1'-bi(cyclopropane) with a boronating agent (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂).
- Step 2 : Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient to isolate the boronate ester.
- Critical Parameters : Reaction temperature (60–80°C), anhydrous solvents (THF or DMF), and inert atmosphere (N₂/Ar) to prevent hydrolysis .
Basic: Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm cyclopropane and boronate ester integration; ¹¹B NMR verifies boron environment (δ ~30 ppm for dioxaborolanes) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₄H₂₂B₂O₂).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using hexane/EtOAc (4:1) .
Advanced: How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?
Optimization strategies:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.
- Base Screening : K₂CO₃ or CsF in biphasic systems (toluene/H₂O) enhances coupling efficiency.
- Solvent Effects : Dioxane or THF improves solubility of aromatic partners.
- Temperature Control : 80–100°C accelerates reactivity without decomposition .
Advanced: How should researchers address contradictions in reaction yields across studies?
Contradictions often arise from:
- Moisture Sensitivity : Hydrolysis of the boronate ester can occur; use rigorous drying (molecular sieves, Schlenk techniques) .
- Substrate Purity : Impurities in cyclopropane precursors reduce yields; validate via GC-MS or HPLC.
- Catalyst Deactivation : Trace oxygen or moisture degrades Pd catalysts; pre-purge solvents with N₂ .
Intermediate: What role does this compound play in analytical chemistry applications?
It serves as a derivatization agent for detecting pollutants:
- Sample Preparation : Reacts with hydroxyl-containing analytes (e.g., phenols) to form stable boronate esters.
- Chromatographic Detection : Enhances UV/fluorescence signals in HPLC or LC-MS workflows.
- Case Study : Detection of bisphenol A in water at ppb levels after derivatization .
Advanced: How do structural modifications (e.g., substituents on cyclopropane) influence reactivity?
Comparative data from analogous compounds:
| Substituent Position | Reactivity in Suzuki Coupling | Biological Activity |
|---|---|---|
| 3,5-Dichlorophenyl | High (electron withdrawal) | Antimicrobial |
| 4-Fluorophenyl | Moderate (balanced polarity) | Anticancer |
| Bi(cyclopropane) | Steric hindrance reduces rate | Underexplored |
Experimental approach: Systematically vary substituents and measure coupling efficiency (GC yield) and bioactivity (IC₅₀ assays) .
Basic: What storage conditions ensure compound stability?
- Short-term : Store at –20°C in amber vials under argon.
- Long-term : –80°C with desiccants (silica gel) to prevent hydrolysis.
- Stability Testing : Monitor via monthly HPLC purity checks (retention time shifts indicate degradation) .
Advanced: How can spectroscopic data discrepancies (e.g., NMR shifts) be resolved?
- Solvent Effects : Compare CDCl₃ vs. DMSO-d₆; boronates may exhibit solvent-dependent shifts.
- Dynamic Processes : Rotameric equilibria in cyclopropane moieties broaden peaks; use elevated temperatures (50°C NMR) .
- Impurity Identification : Spiking with authentic samples or 2D NMR (COSY, HSQC) clarifies ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
